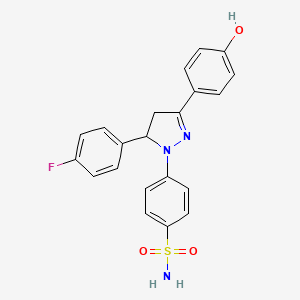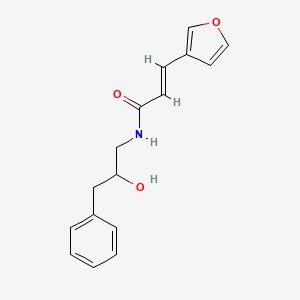
(E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide, also known as FHPA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. FHPA is a small molecule that has been shown to exhibit potent biological activities, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2 activity, (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide reduces the production of prostaglandins, leading to a reduction in inflammation. (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
(E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has been found to exhibit anticancer properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new anticancer drugs.
实验室实验的优点和局限性
One of the major advantages of (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide is its potent biological activity. This makes it a promising candidate for the development of new drugs. However, there are also some limitations to using (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide in lab experiments. One limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has not yet been extensively studied in vivo, so its potential side effects and toxicity are not yet fully understood.
未来方向
There are several future directions for research on (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide. One area of research is the development of new drugs based on the structure of (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide. By modifying the structure of (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide, it may be possible to develop drugs with even more potent biological activity. Another area of research is the study of (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide's mechanism of action in more detail. By understanding the molecular mechanisms underlying (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide's biological activity, it may be possible to develop more targeted and effective drugs. Finally, more research is needed to fully understand the potential side effects and toxicity of (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide, particularly in vivo.
合成方法
The synthesis of (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide involves the reaction of 3-furylpropionic acid with 2-amino-3-phenylpropanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with acryloyl chloride to yield (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide. This synthesis method has been optimized to produce high yields of (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide with good purity, making it a reliable and efficient method for the production of this compound.
科学研究应用
(E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation, making (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide a potential candidate for the treatment of inflammatory diseases such as arthritis.
属性
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-15(10-13-4-2-1-3-5-13)11-17-16(19)7-6-14-8-9-20-12-14/h1-9,12,15,18H,10-11H2,(H,17,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHRMTXWRSZRBK-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C=CC2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(CNC(=O)/C=C/C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

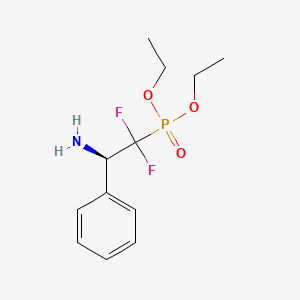
![1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2891226.png)
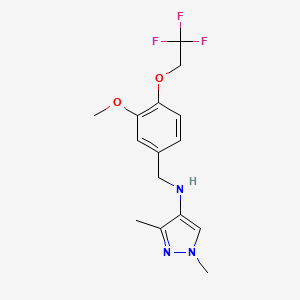
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2891229.png)
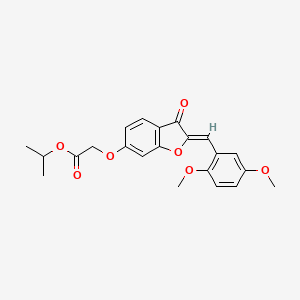
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2891232.png)
![4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid](/img/structure/B2891234.png)


![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2891239.png)
![1-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B2891242.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2891245.png)
